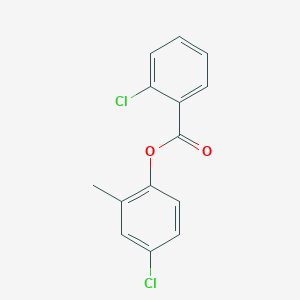

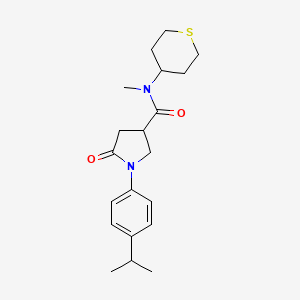

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves various chemical reactions designed to introduce specific functional groups or to construct the naphthalene core itself. Techniques such as intramolecular cyclization, Michael addition, and subsequent functional group transformations are commonly employed. For instance, Kobayashi et al. (1999) demonstrated the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives through intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives, showcasing the complexity and precision required in synthesizing such compounds (Kobayashi et al., 1999).

Molecular Structure Analysis

The structural analysis of compounds similar to "2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,3-naphthalenedicarbonitrile" often involves detailed studies of their crystallography to understand the molecular orientation, hydrogen bonding, and supramolecular aggregation. For example, Low et al. (2002) explored the supramolecular structures of related compounds, revealing insights into intramolecular hydrogen bonding and π-π stacking interactions that play a crucial role in the molecular stability and interactions of these compounds (Low et al., 2002).

Applications De Recherche Scientifique

Histamine H3 Receptor Antagonists

A study by L. Black et al. (2007) discussed the development of 4-[6-(2-Tertiaryaminoethyl)naphthalen-2-yl]benzonitriles as potent histamine H3 receptor antagonists with high potency and selectivity, designed around a naphthalene core to enhance lipophilicity and CNS penetration. This could imply potential research applications in CNS disorders for similar compounds (Black et al., 2007).

Environmental Analysis and Pollutant Detection

M. Alonso et al. (1999) utilized solid-phase extraction and ion-pair chromatography/electrospray-mass spectrometry for the analysis of polar benzene- and naphthalenesulfonates in industrial effluents. This method could potentially be adapted for the analysis and detection of environmental pollutants, including structurally related naphthalene derivatives (Alonso et al., 1999).

Synthetic Methodologies

K. Kobayashi et al. (1999) described the synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives via intramolecular cyclization, which might be relevant for the synthesis of the target compound or its derivatives for various research applications (Kobayashi et al., 1999).

Anticancer Agents

A study on the synthesis and bioactivity evaluation of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives by Palanichamy Santhosh Kumar et al. (2021) highlights the potential of naphthalene derivatives as anticancer agents. The study found that certain compounds displayed better cytotoxicity against HeLa cells compared to other derivatives, suggesting the applicability of similar structural compounds in cancer research (Kumar et al., 2021).

Propriétés

IUPAC Name |

2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c20-8-14-12-3-1-2-4-13(12)18(15(9-21)19(14)22)11-5-6-16-17(7-11)24-10-23-16/h5-7H,1-4,10,22H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVMPVLRJZJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=C2C3=CC4=C(C=C3)OCO4)C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)